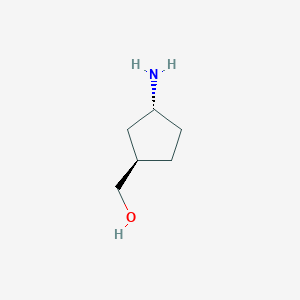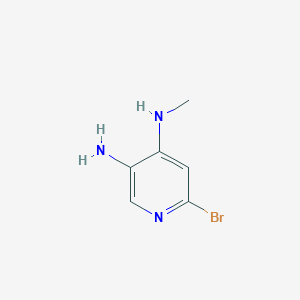![molecular formula C22H25N3O B12630475 2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine CAS No. 918970-19-1](/img/structure/B12630475.png)
2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and aluminum chloride as a catalyst.
Attachment of the Morpholin-4-yl Group: The morpholin-4-yl group can be introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the morpholine nitrogen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline ketones or carboxylic acids.
Reduction: Formation of quinoline alcohols.
Substitution: Formation of N-alkylated or N-acylated quinoline derivatives.
Applications De Recherche Scientifique
2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to DNA or proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. Additionally, the compound may interfere with enzymatic pathways, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Methylphenyl)-N-[2-(piperidin-4-yl)ethyl]quinolin-4-amine
- 2-(3-Methylphenyl)-N-[2-(pyrrolidin-4-yl)ethyl]quinolin-4-amine
- 2-(3-Methylphenyl)-N-[2-(azepan-4-yl)ethyl]quinolin-4-amine
Uniqueness
2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy as a therapeutic agent compared to similar compounds with different nitrogen-containing rings.
Propriétés
Numéro CAS |
918970-19-1 |
|---|---|
Formule moléculaire |
C22H25N3O |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C22H25N3O/c1-17-5-4-6-18(15-17)21-16-22(19-7-2-3-8-20(19)24-21)23-9-10-25-11-13-26-14-12-25/h2-8,15-16H,9-14H2,1H3,(H,23,24) |
Clé InChI |
HUWNPLOREZWYGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)NCCN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one](/img/structure/B12630394.png)
![Methyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630406.png)
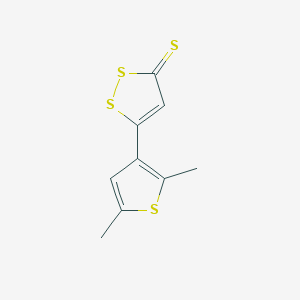
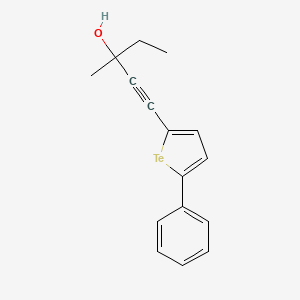
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate](/img/structure/B12630424.png)
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12630429.png)

![(2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine](/img/structure/B12630455.png)
![2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B12630468.png)
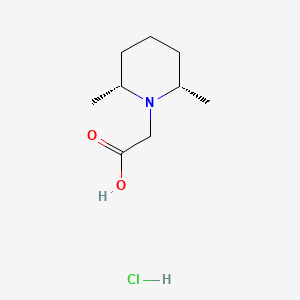

![3-(4-butoxy-3-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630492.png)
